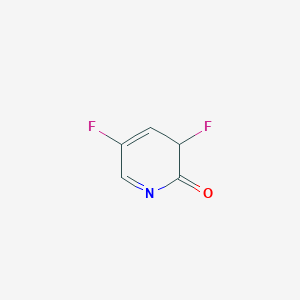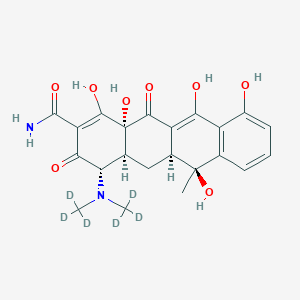
Tetracycline-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetracycline-d6 is a deuterium-labeled derivative of tetracycline, a broad-spectrum antibiotic. The deuterium atoms replace hydrogen atoms in the tetracycline molecule, making it useful in various scientific research applications, particularly in the study of pharmacokinetics and metabolic pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetracycline-d6 involves the incorporation of deuterium into the tetracycline molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Chemical Synthesis: This involves the use of deuterated reagents in the synthesis of tetracycline.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The production process may include steps such as:
Fermentation: Using deuterated substrates in the fermentation process to produce deuterated tetracycline.
Chemical Modification: Modifying the tetracycline molecule through chemical reactions to incorporate deuterium atoms.
Analyse Des Réactions Chimiques
Types of Reactions
Tetracycline-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Halogenating agents such as chlorine, bromine, or iodine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .
Applications De Recherche Scientifique
Tetracycline-d6 has a wide range of scientific research applications, including:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of tetracycline in the body.
Metabolic Pathways: Helps in tracing metabolic pathways and understanding the metabolism of tetracycline.
Drug Development: Used in the development of new antibiotics and studying drug interactions.
Biological Research: Employed in various biological studies to understand the mechanism of action of tetracycline and its derivatives.
Industrial Applications: Used in the production of deuterated drugs and other chemical compounds.
Mécanisme D'action
Tetracycline-d6 exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosome. This inhibits the addition of new amino acids to the growing peptide chain, effectively stopping protein synthesis . The molecular targets include the bacterial ribosome, and the pathways involved are related to protein synthesis inhibition .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracycline: The non-deuterated form of tetracycline, widely used as an antibiotic.
Doxycycline: A tetracycline derivative with similar antibacterial properties.
Minocycline: Another tetracycline derivative with enhanced activity against certain bacteria.
Uniqueness
Tetracycline-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful in research applications involving isotopic labeling. This allows for detailed studies of drug metabolism and pharmacokinetics that are not possible with non-deuterated compounds .
Propriétés
Formule moléculaire |
C22H24N2O8 |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
(4S,4aS,5aS,6S,12aR)-4-[bis(trideuteriomethyl)amino]-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9-,10-,15-,21+,22-/m0/s1/i2D3,3D3 |
Clé InChI |
NWXMGUDVXFXRIG-CJQNGSMCSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N([C@H]1[C@@H]2C[C@H]3C(=C(C4=C([C@@]3(C)O)C=CC=C4O)O)C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)C([2H])([2H])[2H] |
SMILES canonique |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



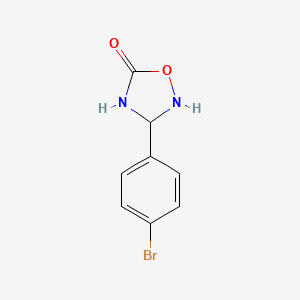
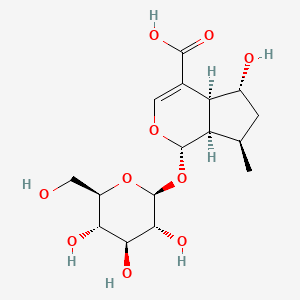
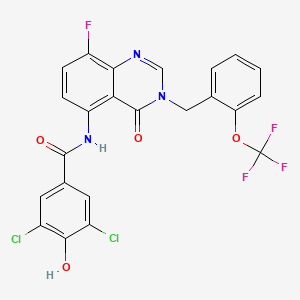
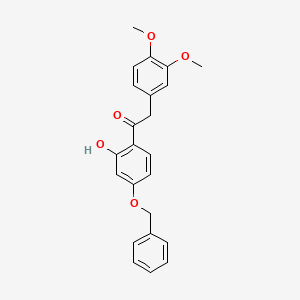
![N-[(3S)-7-(2-cyclopropylethynyl)-5-methyl-4-oxidanylidene-2,3-dihydro-1,5-benzoxazepin-3-yl]-5-(phenylmethyl)-4H-1,2,4-triazole-3-carboxamide](/img/structure/B12366178.png)
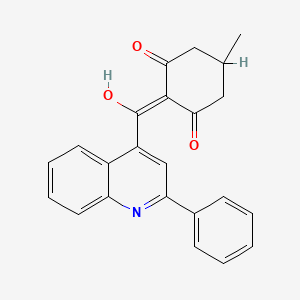
![disodium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12366197.png)
![(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(18,18,18-trideuteriooctadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;azane](/img/structure/B12366199.png)

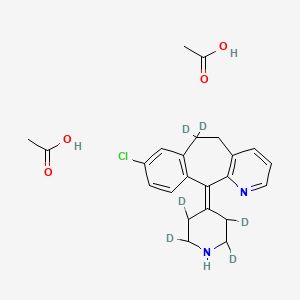
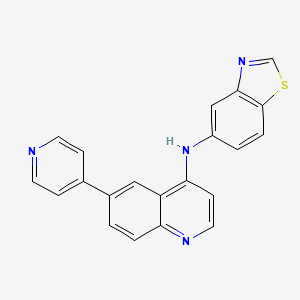
![1,7a-Dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12366226.png)
